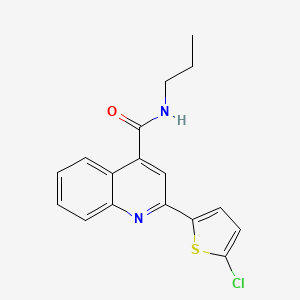
2-(5-chlorothiophen-2-yl)-N-propylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-chloro-2-thienyl)-N~4~-propyl-4-quinolinecarboxamide: is an organic compound that belongs to the class of quinolinecarboxamides This compound is characterized by the presence of a quinoline ring system substituted with a carboxamide group, a thienyl ring, and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-thienyl)-N~4~-propyl-4-quinolinecarboxamide typically involves the following steps:
Formation of the Thienyl Intermediate: The synthesis begins with the preparation of 5-chloro-2-thiophenecarboxylic acid. This can be achieved through the chlorination of 2-thiophenecarboxylic acid using thionyl chloride or phosphorus pentachloride.
Coupling with Quinoline Derivative: The thienyl intermediate is then coupled with a quinoline derivative, such as 4-quinolinecarboxylic acid, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Introduction of the Propyl Group:
Industrial Production Methods
Industrial production of 2-(5-chloro-2-thienyl)-N~4~-propyl-4-quinolinecarboxamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-2-thienyl)-N~4~-propyl-4-quinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~), resulting in the formation of reduced quinoline derivatives.
Substitution: The chlorine atom in the thienyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted thienyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Quinoline N-oxide derivatives
Reduction: Reduced quinoline derivatives
Substitution: Substituted thienyl derivatives
Scientific Research Applications
2-(5-chloro-2-thienyl)-N~4~-propyl-4-quinolinecarboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-chloro-2-thienyl)-N~4~-propyl-4-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to DNA: The quinoline ring system allows the compound to intercalate into DNA, disrupting DNA replication and transcription processes.
Inhibit Enzymes: The compound can inhibit various enzymes involved in cellular processes, such as topoisomerases and kinases, leading to cell cycle arrest and apoptosis.
Modulate Signaling Pathways: The compound can modulate signaling pathways involved in cell proliferation, differentiation, and apoptosis, such as the MAPK and PI3K/Akt pathways.
Comparison with Similar Compounds
2-(5-chloro-2-thienyl)-N~4~-propyl-4-quinolinecarboxamide can be compared with other similar compounds, such as:
2-(5-chloro-2-thienyl)-4-methylpyridine: This compound has a similar thienyl ring but differs in the presence of a pyridine ring instead of a quinoline ring.
2-(5-chloro-2-thienyl)pyrrolidine: This compound contains a pyrrolidine ring instead of a quinoline ring, leading to different chemical and biological properties.
Methyl {[(5-chloro-2-thienyl)methyl]amino}acetate: This compound has a similar thienyl ring but differs in the presence of an aminoacetate group instead of a quinolinecarboxamide group.
The uniqueness of 2-(5-chloro-2-thienyl)-N~4~-propyl-4-quinolinecarboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H15ClN2OS |
|---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-propylquinoline-4-carboxamide |
InChI |
InChI=1S/C17H15ClN2OS/c1-2-9-19-17(21)12-10-14(15-7-8-16(18)22-15)20-13-6-4-3-5-11(12)13/h3-8,10H,2,9H2,1H3,(H,19,21) |
InChI Key |
NZGRVYLKMNGGNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















